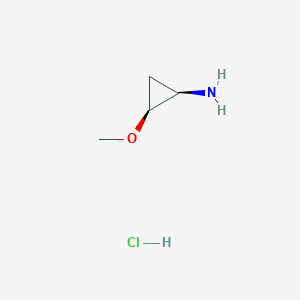

(1R,2S)-2-methoxycyclopropanamine hydrochloride

説明

(1R,2S)-2-Methoxycyclopropanamine hydrochloride is a chiral cyclopropane derivative characterized by a methoxy (-OCH₃) group at the 2-position of the cyclopropane ring and an amine (-NH₂) group at the 1-position. The (1R,2S) stereochemistry confers specific spatial and electronic properties, influencing its reactivity, solubility, and biological interactions. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and chemical research applications.

特性

IUPAC Name |

(1R,2S)-2-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWRVSLZASDSJT-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclopropanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (1R,2S)-2-methoxycyclopropanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

(1R,2S)-2-methoxycyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.

科学的研究の応用

(1R,2S)-2-methoxycyclopropanamine hydrochloride has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (1R,2S)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1R,2S)-2-methoxycyclopropanamine hydrochloride with structurally related cyclopropanamine derivatives:

Physicochemical Properties

- Fluorinated derivatives (e.g., 3,4-difluorophenyl) exhibit lower solubility in aqueous media but better lipid membrane penetration .

- Stability : Cyclopropanamine hydrochlorides generally degrade under prolonged storage. For example, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride retains stability when stored in cool, dry conditions but degrades in urine or plasma over time due to microbial activity (e.g., E. coli) .

生物活性

(1R,2S)-2-methoxycyclopropanamine hydrochloride is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a methoxy group and an amine, which may influence its interactions with various biological targets such as enzymes and receptors.

The compound is characterized by its hydrochloride salt form, which enhances its solubility and stability, making it suitable for various applications in drug formulation and biological studies. Its molecular structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClN₁O |

| Molecular Weight | 109.56 g/mol |

| Solubility | Soluble in water |

| Chiral Centers | 1 |

The biological activity of (1R,2S)-2-methoxycyclopropanamine hydrochloride is believed to stem from its ability to interact with specific molecular targets. The methoxy and amine groups are crucial for these interactions, potentially affecting the compound's binding affinity and activity towards various receptors.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could act as an agonist or antagonist at certain receptor sites, influencing physiological processes.

Biological Activity Studies

Preliminary studies have indicated that (1R,2S)-2-methoxycyclopropanamine hydrochloride exhibits significant biological activities. However, detailed research is still needed to fully elucidate its pharmacological profile.

Case Studies

- Enzyme Interaction : Research has shown that compounds similar to (1R,2S)-2-methoxycyclopropanamine hydrochloride can modulate the activity of enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

- Receptor Modulation : Similar cyclopropane derivatives have been studied for their ability to selectively bind to serotonin receptors (5-HT2C), leading to potential applications in treating mood disorders.

- Antimicrobial Activity : Some studies suggest that derivatives of cyclopropane compounds may exhibit antibacterial properties against resistant strains of bacteria, indicating a possible therapeutic avenue for infections.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-methoxycyclopropanamine | Methoxy and amine groups; hydrochloride salt form | Potential enzyme/receptor interaction |

| (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | Fluorophenyl substituent; chiral center | Significant receptor binding |

| Tranylcypromine hydrochloride | Known MAO inhibitor; used for depression | Inhibits histone demethylation |

Future Research Directions

Further research is essential to explore the full spectrum of biological activities associated with (1R,2S)-2-methoxycyclopropanamine hydrochloride. Key areas include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To clarify the specific pathways and molecular interactions involved.

- Therapeutic Applications : To investigate potential uses in treating various medical conditions such as mood disorders or infections.

Q & A

Basic Questions

Q. What analytical techniques are recommended for molecular characterization of (1R,2S)-2-methoxycyclopropanamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions. For cyclopropane rings, coupling constants (e.g., ) are critical for stereochemical assignment .

- X-ray Crystallography : Resolve absolute configuration and bond angles, particularly for strained cyclopropane rings .

- High-Performance Liquid Chromatography (HPLC) : Employ reversed-phase HPLC with UV detection (e.g., 214 nm) for purity assessment. Retention time and peak symmetry validate structural integrity .

Q. How can researchers synthesize (1R,2S)-2-methoxycyclopropanamine hydrochloride?

- Methodological Answer :

- Cyclopropanation : Use Sharpless epoxidation or Simmons-Smith reactions to form the cyclopropane core, followed by stereoselective methoxy and amine functionalization .

- Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH and crystallization kinetics for optimal yield .

Q. What are the key structural analogs of this compound, and how do their reactivities differ?

- Answer :

- Analog Examples :

- Methodological Insight : Compare analogs via HPLC retention times and stability assays to assess substituent effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of this compound in biological matrices?

- Methodological Answer :

- Storage Conditions : Incubate plasma/urine samples spiked with the compound at 37°C (short-term) and -20°C (long-term). Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours; 1–6 months) .

- Microbial Contamination : Inoculate samples with E. coli (10 CFU/mL) to simulate microbial interference. Compare stability with sterile controls .

- Key Metrics : Calculate degradation rates (%) and half-life () using linear regression of concentration-time plots .

Q. What factors contribute to conflicting stability data in plasma vs. urine matrices?

- Answer :

- Matrix Effects : Urine’s higher urea/creatinine content accelerates hydrolysis, while plasma proteins may stabilize the compound .

- Microbial Activity : E. coli in urine degrades the compound 70% after 6 months at -20°C, versus 30% in plasma under identical conditions .

- Resolution Strategy : Conduct parallel stability studies in both matrices with/without antimicrobial preservatives (e.g., sodium azide) .

Q. How can researchers validate HPLC methods for quantifying this compound in complex biological samples?

- Methodological Answer :

- Parameters to Optimize :

| Parameter | Requirement |

|---|---|

| Column | C18 reversed-phase (5 µm, 250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:phosphate buffer (pH 2.5) gradient |

| Detection | UV at 214.4 nm (max absorbance) |

- Validation Steps :

Linearity : over 1–100 µg/mL.

Recovery : >85% in spiked plasma/urine.

Precision : Intraday/interday CV < 5% .

Q. What degradation products form under prolonged storage, and how are they identified?

- Answer :

- Primary Degradants : Methoxy group hydrolysis yields cyclopropanamine derivatives; HCl loss generates free base forms .

- Identification : Use LC-MS/MS with positive ion mode to detect m/z shifts (e.g., loss of 35 Cl or methoxy group). Compare with synthetic standards .

Q. How does microbial contamination influence pharmacological studies of this compound?

- Methodological Answer :

- Impact : E. coli reduces stability by 11% in urine (37°C/48h) via enzymatic hydrolysis. This may underreport drug concentrations in pharmacokinetic studies .

- Mitigation : Pre-treat samples with 0.22 µm filtration or broad-spectrum protease inhibitors. Validate stability in contaminated vs. sterile matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。